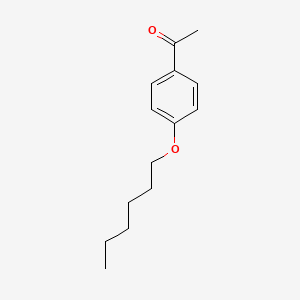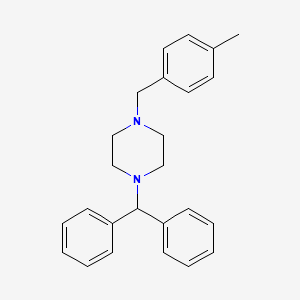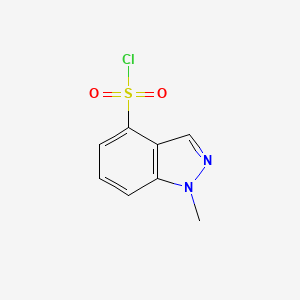![molecular formula C24H18N2O4 B13995532 N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide CAS No. 5926-32-9](/img/structure/B13995532.png)
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide is a complex organic compound with the molecular formula C24H18N2O4 This compound is characterized by the presence of a hydroxynaphthalene group, a nitrophenyl group, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide typically involves a multi-component reaction. One common method is the condensation reaction of 2-naphthol, aromatic aldehydes, and amides. This reaction can be catalyzed by various catalysts such as magnesium perchlorate (Mg(ClO4)2), sulfanilic acid, or cetrimonium bromide . The reaction is usually carried out under solvent-free conditions or in an aqueous medium, making it environmentally friendly and efficient.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthalene ring can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthoquinones, while reduction of the nitro group can produce amino derivatives.
Scientific Research Applications
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide has a wide range of applications in scientific research:
Medicine: Some derivatives exhibit promising pharmacological activities, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals through hydrogen atom transfer and sequential proton loss electron transfer mechanisms . The compound’s enzyme inhibition properties are linked to its binding to the active sites of target enzymes, thereby blocking their activity.
Comparison with Similar Compounds
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide can be compared with other similar compounds, such as:
Naphthaldehyde-based Schiff bases: These compounds also contain a naphthalene ring and exhibit similar chromophoric properties.
Amidoalkyl-2-naphthols: These derivatives share the naphthol moiety and are known for their biological activities.
Properties
CAS No. |
5926-32-9 |
|---|---|
Molecular Formula |
C24H18N2O4 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide |
InChI |
InChI=1S/C24H18N2O4/c27-21-14-13-16-7-4-5-12-20(16)22(21)23(18-10-6-11-19(15-18)26(29)30)25-24(28)17-8-2-1-3-9-17/h1-15,23,27H,(H,25,28) |
InChI Key |
AOXLDXFRPQBDTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


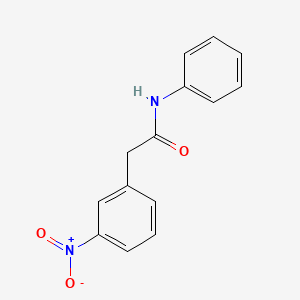


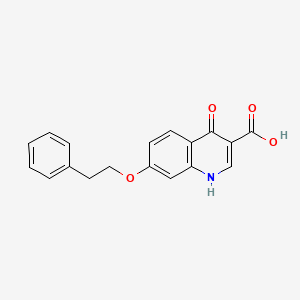
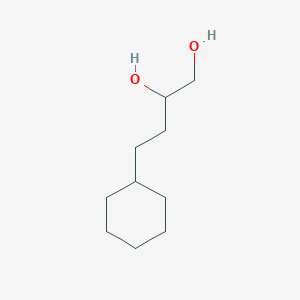
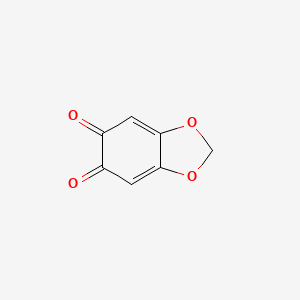

![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B13995503.png)
![3-[2-(Carboxymethyl)phenyl]propanoic acid](/img/structure/B13995511.png)
![N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide](/img/structure/B13995521.png)
